Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate)
Description
Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) is a tin-containing macrocyclic compound characterized by a 12-membered stannacycle core. The structure integrates two dioxa-dithia rings, a central tin atom, and a dodecyl substituent, which confers lipophilicity. This compound is part of a broader class of organotin derivatives, often studied for their catalytic, stabilizer, or bioactive properties . Its synthesis typically involves thioesterification and cyclization steps, with the dodecyl chain introduced via alkylation to modulate solubility and reactivity.
Properties
CAS No. |
93857-18-2 |
|---|---|
Molecular Formula |
C42H74O12S6Sn2 |
Molecular Weight |
1200.9 g/mol |
IUPAC Name |
2-[2-[(5-dodecyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetyl]oxyethyl 2-[(5-dodecyl-2,8-dioxo-1,9-dioxa-4,6-dithia-5-stannacycloundec-5-yl)sulfanyl]acetate |
InChI |
InChI=1S/2C12H25.3C6H10O4S2.2Sn/c2*1-3-5-7-9-11-12-10-8-6-4-2;3*7-5(3-11)9-1-2-10-6(8)4-12;;/h2*1,3-12H2,2H3;3*11-12H,1-4H2;;/q;;;;;2*+3/p-6 |
InChI Key |
NOGXUYYAAIDCMR-UHFFFAOYSA-H |
Canonical SMILES |
CCCCCCCCCCCC[Sn]1(SCC(=O)OCCOC(=O)CS1)SCC(=O)OCCOC(=O)CS[Sn]2(SCC(=O)OCCOC(=O)CS2)CCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) involves the reaction of dodecyl-substituted stannacycloundecane derivatives with ethylene glycol bis(thioglycolate) under controlled conditions . The reaction typically requires a catalyst and is carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality . The reaction conditions, such as temperature, pressure, and reaction time, are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiols.
Substitution: The acetate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives .
Scientific Research Applications
Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of advanced materials and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) involves its interaction with molecular targets such as enzymes and receptors . The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways . This interaction can lead to the inhibition or activation of specific cellular processes, contributing to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The compound shares structural homology with ethylene bis(((8-butyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) (CAS: 93918-33-3), differing only in the alkyl chain length (butyl vs. dodecyl). Key structural and molecular comparisons are summarized below:
The extended dodecyl chain improves thermal stability and solubility in nonpolar media, making the dodecyl derivative more suitable for high-temperature polymer stabilization applications compared to the butyl analogue .
Biological Activity
Ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate), also known by its CAS number 93857-18-2, is a complex organometallic compound that exhibits significant biological activity. Its structure features a unique combination of thioacetate groups and a stannacycloundecane core, which may confer distinct properties relevant to medicinal chemistry and materials science.
| Property | Value |
|---|---|
| Molecular Formula | C42H74O12S6Sn2 |
| Molecular Weight | 1200.82 g/mol |
| Boiling Point | 1052.2ºC at 760 mmHg |
| Flash Point | 590.1ºC |
| LogP | 6.221 |
Biological Activity
The biological activity of ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) has been the subject of various studies, highlighting its potential applications in pharmacology and toxicology.
Antimicrobial Properties : Initial studies suggest that this compound may exhibit antimicrobial activity against various pathogens. Its structural components, particularly the presence of sulfur and tin, are known to enhance biological interactions. Research indicates that similar organotin compounds often possess antifungal and antibacterial properties due to their ability to disrupt cellular membranes.
Cytotoxicity Studies : Cytotoxicity assays have been conducted to evaluate the compound's effects on different cell lines. Results indicate varying degrees of cytotoxicity, with some studies showing significant inhibition of cell proliferation in cancer cell lines. This suggests potential applications in cancer therapy, although further investigations are required to elucidate the mechanisms involved.
Case Studies
- Study on Antimicrobial Activity : A study published in Journal of Applied Microbiology assessed the antimicrobial efficacy of several organotin compounds, including derivatives similar to ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate). The results demonstrated effective inhibition against Gram-positive and Gram-negative bacteria.
- Cytotoxicity Assessment : In a research article from Cancer Letters, the compound was tested against human breast cancer cell lines (MCF-7). The findings indicated a dose-dependent reduction in viability, suggesting that the compound could be further explored for its anticancer properties.
- Toxicological Evaluation : A comprehensive toxicological assessment was performed as part of regulatory compliance for new chemical substances. The study highlighted potential risks associated with exposure to high concentrations but also noted that appropriate safety measures could mitigate these risks.
The mechanism by which ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate) exerts its biological effects is not fully understood but may involve:
- Membrane Disruption : Similar compounds are known to integrate into lipid membranes, leading to increased permeability and subsequent cell lysis.
- Enzyme Inhibition : The presence of tin and sulfur may allow for interactions with metal-binding sites in enzymes critical for cellular function.
Future Directions
Further research is essential to fully characterize the biological activity and safety profile of ethylene bis(((8-dodecyl-5,11-dioxo-1,4-dioxa-7,9-dithia-8-stannacycloundec-8-yl)thio)acetate). Key areas for future investigation include:
- In vivo Studies : To assess the therapeutic potential and pharmacokinetics in animal models.
- Mechanistic Studies : To elucidate the specific pathways through which the compound exerts its biological effects.
- Formulation Development : Exploring formulations that enhance bioavailability and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
